Alpha-Cypermethrin

Description

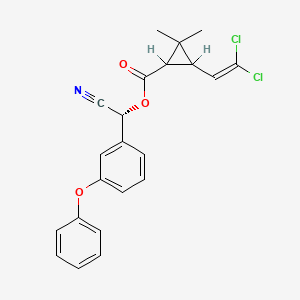

Structure

3D Structure

Properties

IUPAC Name |

[(S)-cyano-(3-phenoxyphenyl)methyl] (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAATUXNTWXVJKI-NSHGMRRFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]([C@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80274146 | |

| Record name | RU 24501 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Viscous yellowish brown semisolid mass; Colorless solid; [HSDB] Technical product is solid; [IPCS] White to pale yellow powder; [MSDSonline] | |

| Record name | alpha-Cypermethrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3594 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

200 °C @ 0.07 mm Hg | |

| Record name | ALPHACYPERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6554 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In acetone 620, dichloromethane 550, cyclohexane 515, ethyl acetate 440, chlorobenzene 420, acetophenone 390, o-xylene 350, hexane 7 (all in g/l, 25 °C). In maize oil 19-20, ethylene glycol <1 (both in g/kg at 20 °C)., Soluble in chloroform, methylene chloride, and toluene; slightly soluble in petroleum ether and methanol., In water, 0.01 mg/l @ 25 °C. | |

| Record name | ALPHACYPERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6554 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.28 g/ml @ 20 °C | |

| Record name | ALPHACYPERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6554 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000017 [mmHg], 1.73X10-5 mm Hg @ 20 °C | |

| Record name | alpha-Cypermethrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3594 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ALPHACYPERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6554 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Viscous yellowish brown semisolid mass., Colorless crystals | |

CAS No. |

65731-84-2, 67375-30-8, 72204-44-5 | |

| Record name | (S)-Cyano(3-phenoxyphenyl)methyl (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65731-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Cypermethrin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065731842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Cypermethrin [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067375308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RU 24501 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-cyano-3-phenoxybenzyl [1S-[1α(S*),3α]]-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.487 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | α-cyano-3-phenoxybenzyl [1R-[1α(S*),3α]]-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, (R)-cyano(3-phenoxyphenyl)methyl ester, (1R,3R)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.015 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYPERMETHRIN, S(1R,3R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TF5M1O25X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .ALPHA.-CYPERMETHRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99W8X078CA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALPHACYPERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6554 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

78-81 °C | |

| Record name | ALPHACYPERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6554 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Alpha-Cypermethrin on Insect Sodium Channels

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Alpha-cypermethrin (B165848), a potent Type II pyrethroid insecticide, exerts its neurotoxic effects by targeting the voltage-gated sodium channels (VGSCs) in insect neurons. This guide provides a comprehensive technical overview of the molecular mechanism of action, detailing the state-dependent binding, effects on channel gating kinetics, and the putative binding sites. The information presented is supported by quantitative data from electrophysiological studies, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of this critical insecticide-target interaction.

Introduction

Voltage-gated sodium channels are integral membrane proteins responsible for the rising phase of the action potential in neurons. Their precise regulation is fundamental for nerve impulse propagation. Pyrethroid insecticides, including this compound, disrupt the normal functioning of these channels, leading to hyperexcitability of the nervous system, paralysis, and eventual death of the insect[1][2]. This compound is distinguished as a Type II pyrethroid by the presence of an α-cyano group, which significantly influences its interaction with the sodium channel.

Mechanism of Action

The primary mechanism of action of this compound is the modulation of the gating kinetics of insect VGSCs. This modulation results in a prolonged opening of the channel, primarily by inhibiting both the inactivation and deactivation processes[1][2].

State-Dependent Binding

A critical feature of Type II pyrethroids, including this compound, is their state-dependent interaction with the sodium channel. These compounds exhibit a strong preference for binding to the open state of the channel. This is evidenced by the use-dependent nature of channel modification, where repeated depolarization of the neuron is required to elicit the full effect of the insecticide. A single depolarization in the presence of this compound results in minimal channel modification; however, a train of depolarizing pulses leads to a cumulative increase in the number of modified channels.

Effects on Sodium Channel Gating

The binding of this compound to the open sodium channel has two major consequences on its gating kinetics:

-

Slowing of Inactivation: Inactivation is the process by which the channel closes during a maintained depolarization. This compound significantly slows the rate of inactivation, leading to a persistent inward sodium current during the action potential.

-

Slowing of Deactivation: Deactivation is the closure of the channel upon repolarization of the membrane. This compound dramatically slows this process, resulting in a characteristic large and slowly decaying "tail current" of sodium ions flowing into the neuron after the action potential has ended. The time constant for the decay of this tail current is significantly longer for Type II pyrethroids compared to Type I pyrethroids.

This prolonged influx of sodium ions leads to a sustained membrane depolarization, causing repetitive firing of action potentials and ultimately leading to synaptic disruption and paralysis.

Molecular Binding Sites

Computational modeling and site-directed mutagenesis studies have identified two putative pyrethroid receptor sites (PyR1 and PyR2) on the insect sodium channel α-subunit. These sites are located at the interface of different transmembrane domains.

-

PyR1: Located in the pore domain, at the interface of domains II and III.

-

PyR2: Situated at the interface of domains I and II.

Mutations within these binding sites are a common mechanism of insecticide resistance in many insect species. These "knockdown resistance" (kdr) mutations reduce the binding affinity of pyrethroids to the sodium channel, thereby decreasing their efficacy.

Quantitative Data

Direct measurement of the binding affinity (Kd) of highly lipophilic compounds like this compound is technically challenging. Therefore, the potency of pyrethroids is often quantified using electrophysiological methods to determine the effective concentration (EC50) required to induce a specific effect, such as the generation of tail currents.

While specific EC50 values for this compound on various insect sodium channels are not consistently reported across the literature, data for the closely related and structurally similar Type II pyrethroid, deltamethrin, and the Type I pyrethroid, permethrin, on Drosophila melanogaster sodium channels provide a valuable comparative reference.

| Compound | Insect Species (Channel) | Parameter | Value (µM) |

| Deltamethrin | Drosophila melanogaster (para) | EC50 for tail current | 0.043 |

| Permethrin | Drosophila melanogaster (para) | EC50 for tail current | 0.40 |

Experimental Protocols

The primary experimental system for studying the effects of this compound on insect sodium channels is the heterologous expression of the channel in Xenopus laevis oocytes, followed by electrophysiological analysis using the two-electrode voltage clamp (TEVC) technique.

Expression of Insect Sodium Channels in Xenopus Oocytes

-

cRNA Preparation: The cDNA encoding the insect sodium channel α-subunit (e.g., the para gene from Drosophila melanogaster) is subcloned into a suitable expression vector. Capped complementary RNA (cRNA) is synthesized in vitro from the linearized plasmid template using a commercially available kit (e.g., mMESSAGE mMACHINE). To enhance channel expression, cRNA for an auxiliary subunit, such as TipE from Drosophila melanogaster, is often co-synthesized.

-

Oocyte Preparation and Injection: Mature female Xenopus laevis are anesthetized, and ovarian lobes are surgically removed. Oocytes are manually dissected and treated with collagenase to remove the follicular layer. Stage V-VI oocytes are selected and injected with a precise volume (e.g., 50 nl) of the cRNA solution (e.g., a 1:1 ratio of α-subunit to TipE cRNA, at a concentration of approximately 1 ng/nl) using a microinjector.

-

Incubation: Injected oocytes are incubated for 2-7 days at 18-22°C in a suitable medium (e.g., ND96 solution) to allow for channel protein expression and insertion into the oocyte membrane.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

-

Recording Setup: An injected oocyte is placed in a recording chamber and continuously perfused with a recording solution (e.g., ND96 containing in mM: 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, pH 7.4). The oocyte is impaled with two microelectrodes filled with a high concentration of KCl (e.g., 3 M), one for voltage sensing and the other for current injection.

-

Voltage-Clamp Protocol: A voltage-clamp amplifier is used to control the oocyte's membrane potential.

-

Holding Potential: The membrane is typically held at a negative potential (e.g., -80 mV to -120 mV) to ensure the sodium channels are in a closed, resting state.

-

Activation Protocol: To study the voltage-dependence of activation, the membrane is stepped to a series of depolarizing potentials (e.g., from -60 mV to +60 mV in 5 mV increments) for a short duration (e.g., 20-40 ms).

-

Inactivation Protocol: To measure steady-state inactivation, a series of conditioning pre-pulses of varying voltages are applied before a test pulse to a fixed depolarizing potential.

-

Use-Dependence Protocol: To assess the use-dependent action of this compound, a train of short depolarizing pulses (e.g., 5 ms (B15284909) pulses to 0 mV at a frequency of 10-20 Hz) is applied.

-

-

Data Acquisition and Analysis: The resulting sodium currents are recorded and analyzed to determine the effects of this compound on parameters such as peak current amplitude, time course of inactivation and deactivation (tail current), and the voltage-dependence of gating.

Site-Directed Mutagenesis

To investigate the role of specific amino acid residues in this compound binding and action, site-directed mutagenesis is performed on the sodium channel cDNA.

-

Mutagenesis: Point mutations are introduced into the wild-type channel cDNA using PCR-based methods with mutagenic primers and a high-fidelity DNA polymerase (e.g., Pfu Turbo).

-

Sequencing: The entire coding region of the mutated cDNA is sequenced to confirm the desired mutation and to ensure no other unintended mutations were introduced.

-

Functional Analysis: The mutated cRNA is then expressed in Xenopus oocytes, and the electrophysiological properties and sensitivity to this compound are compared to the wild-type channel as described above.

Visualizations

Signaling Pathway

Caption: Mechanism of this compound on insect sodium channels.

Experimental Workflow

Caption: Workflow for studying this compound effects in Xenopus oocytes.

Logical Relationship of Use-Dependent Block

Caption: Logical flow of use-dependent action of this compound.

References

Stereospecific Synthesis of Alpha-Cypermethrin Isomers: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-cypermethrin (B165848), a potent synthetic pyrethroid insecticide, is a specific, enriched mixture of two of the eight possible stereoisomers of cypermethrin (B145020).[1][2][3] The stereochemistry of these isomers plays a crucial role in their biological activity, with the cis-isomers generally exhibiting higher insecticidal potency than the trans-isomers.[1] This technical guide provides a comprehensive overview of the stereospecific synthesis of this compound, detailing the core chemical reactions, experimental protocols, and methods for isomeric enrichment. Quantitative data from various synthetic routes are summarized, and key experimental workflows are visualized to facilitate a deeper understanding of the synthetic strategies involved.

Introduction to Cypermethrin and its Isomers

Cypermethrin is a synthetic pyrethroid insecticide that acts as a fast-acting neurotoxin in insects by modulating sodium channels.[4] Its chemical structure contains three chiral centers, resulting in a mixture of eight possible stereoisomers (four enantiomeric pairs). These isomers exhibit significant differences in their insecticidal efficacy and toxicity to non-target organisms.

The eight stereoisomers are often grouped into four cis and four trans isomers based on the relative orientation of the substituents on the cyclopropane (B1198618) ring. This compound is an enriched formulation containing a racemic mixture of two of the most insecticidally active cis isomers: (1R, cis, αS) and (1S, cis, αR). The targeted synthesis of this specific isomeric mixture is of significant commercial and environmental interest, as it allows for a more potent product with potentially reduced environmental impact by minimizing the concentration of less active or more toxic isomers.

General Synthetic Pathway of Cypermethrin

The foundational synthesis of a technical mixture of cypermethrin isomers typically involves the esterification of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid chloride (DV-acid chloride) with α-cyano-3-phenoxybenzyl alcohol.

Synthesis of Precursors

2.1.1. 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid chloride (DV-acid chloride)

The synthesis of the DVCA moiety is a critical step. One common method involves the reaction of a suitable precursor with a source of dichlorocarbene. The resulting DVCA is then converted to its more reactive acid chloride form for the final esterification step. A detailed procedure for the conversion of chrysanthemic acid to the corresponding acid chloride involves reacting it with an excess of thionyl chloride (SOCl2).

2.1.2. α-Cyano-3-phenoxybenzyl alcohol

This alcohol moiety is typically synthesized from 3-phenoxybenzaldehyde (B142659) through the formation of a cyanohydrin by reaction with sodium cyanide.

Final Esterification

The final step is the esterification reaction between DV-acid chloride and α-cyano-3-phenoxybenzyl alcohol. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or sodium carbonate, to neutralize the hydrochloric acid byproduct.

Stereospecific Synthesis of this compound

The commercial production of this compound focuses on isolating the most biologically active isomers. This is primarily achieved through two main strategies: stereoselective synthesis or the epimerization and crystallization of a technical grade cypermethrin mixture.

Epimerization and Crystallization

A common industrial method for producing this compound involves the isomerization of a technical grade cypermethrin mixture. This process enriches the desired cis-isomers.

Experimental Protocol: Synthesis of this compound via Isomerization

-

Dissolution: Dissolve technical grade cypermethrin in a suitable solvent such as n-hexane.

-

Isomerization: Heat the solution to 45°C with stirring. After cooling to room temperature, add a catalyst for epimerization, such as guanidine (B92328) carbonate, at 15°C.

-

Seeding: Add seed crystals of this compound to initiate crystallization.

-

Crystallization: Maintain the temperature at 15°C for 24 hours, then gradually cool to 13°C for another 24 hours, and finally to 11°C for 48 hours.

-

Isolation and Purification: After the reaction, add an alkane solvent and cool to 5°C for 24 hours to complete the crystallization. The resulting solid is filtered and washed to yield this compound.

A patent also describes a method using an isopropanol-triethylamine mixed solvent for the epimerization and separation of cypermethrin to obtain a high-efficiency product where the alpha-isomer content is doubled.

Stereoselective Synthesis

A more direct approach involves stereoselective reactions to favor the formation of the desired isomers from the outset.

Experimental Protocol: Enrichment of Active Isomers during Esterification

This method aims to increase the concentration of the more insecticidally active c2 and t2 isomers.

-

Reaction Setup: A solution of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride in a hydrocarbon solvent with a boiling point in the range of 75°C to 115°C is heated to reflux under an inert atmosphere.

-

Addition of Cyanohydrin: (R,S)-α-hydroxy-3-phenoxyphenylacetonitrile is added dropwise to the refluxing solution. The reaction is carried out without an acid acceptor present in the reaction mixture.

-

Work-up: After the reaction is complete, the mixture is cooled, and a 10% aqueous solution of sodium carbonate is added and stirred vigorously. The aqueous phase is separated and discarded. The organic layer is washed with distilled water.

-

Product Recovery: The final product, enriched in the more active isomers, is recovered from the organic phase.

Another patented method describes a two-step reaction for the synthesis of this compound via a cis-cypermethrin intermediate. This involves the reaction of cis-(1R,3R/1S,3S)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carbonyl chloride with the cyanohydrin, followed by treatment with triethylamine (B128534) and crystallization.

Quantitative Data

The following table summarizes the available quantitative data from the cited synthetic methods. It is important to note that detailed, directly comparable quantitative data across different stereospecific synthetic routes is limited in the public domain.

| Method | Starting Material | Key Reagents/Conditions | Product | Yield/Purity/Isomer Ratio | Reference |

| Epimerization and Crystallization | Technical Grade Cypermethrin | Guanidine carbonate, n-hexane, controlled cooling | This compound | Not specified in detail, but results in an enriched this compound product. | |

| Isomerization in Mixed Solvent | Industrial Crude Cypermethrin (91.8%) | Isopropanol-triethylamine (10:1 w/w), -10°C to 0°C | High-efficiency alphamethrin | Solid phase product: 96.6% total ester content (cis α 46.9%, cis β 2.9%, trans α 46.0%, trans β 0.8%). | |

| Stereoselective Esterification | (R,S)-α-hydroxy-3-phenoxyphenylacetonitrile and DV-acid chloride | Refluxing toluene, no acid acceptor | Cypermethrin enriched in active isomers | Increases the concentration of the c2 or t2 isomers relative to the c1 or t1 isomers. | |

| Chemo-enzymatic Synthesis of (S)-alcohol | Racemic α-cyano-3-phenoxybenzyl acetate | Enzymatic resolution | (S)-α-cyano-3-phenoxybenzyl alcohol | 75% yield with 95% purity for the racemic acetate. |

Visualization of Synthetic Pathways

The following diagrams illustrate the key workflows in the synthesis of cypermethrin and the specific enrichment process for this compound.

Caption: General synthetic pathway for technical grade cypermethrin.

Caption: Workflow for the enrichment of this compound via epimerization and crystallization.

Conclusion

The stereospecific synthesis of this compound is a critical process for producing a highly effective and refined insecticidal product. The primary commercial route involves the epimerization and crystallization of a technical mixture of cypermethrin isomers, which enriches the desired (1R, cis, αS) and (1S, cis, αR) enantiomeric pair. Direct stereoselective synthesis methods also offer a promising avenue for improving the efficiency and stereochemical purity of the final product. Further research and development in catalytic systems and reaction conditions are likely to lead to even more efficient and environmentally benign synthetic routes for this compound. This guide provides a foundational understanding of the current synthetic strategies, offering valuable insights for researchers and professionals in the field.

References

Alpha-Cypermethrin: A Comprehensive Technical Guide on Physicochemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties and stability characteristics of alpha-cypermethrin (B165848), a potent synthetic pyrethroid insecticide. The information is curated to support research, scientific analysis, and development programs.

Physicochemical Properties

This compound is a racemic mixture of two of the eight isomers of cypermethrin, specifically the (S)-α-cyano-3-phenoxybenzyl (1R)-cis-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylate and the (R)-α-cyano-3-phenoxybenzyl (1S)-cis-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylate.[1] This specific isomeric composition contributes to its high insecticidal activity.

General and Physical Properties

The general and physical properties of this compound are summarized in the table below, providing a foundational understanding of its physical state and characteristics at standard conditions.

| Property | Value | References |

| Molecular Formula | C₂₂H₁₉Cl₂NO₃ | [1][2][3][4] |

| Molecular Weight | 416.3 g/mol | |

| Physical State | Colorless to white or pale yellow crystalline powder/solid; may also be a viscous yellowish-brown semi-solid mass. | |

| Odor | Weak aromatic odor. | |

| Melting Point | 78-81.5 °C | |

| Boiling Point | 200 °C at 0.07 mm Hg (9.31 Pa) | |

| Density | 1.28 g/mL at 20-22 °C | |

| Vapor Pressure | 1.73 x 10⁻⁷ mm Hg (2.3 x 10⁻⁷ Pa) at 20 °C |

Solubility and Partitioning Behavior

The solubility of this compound in aqueous and organic media, along with its partitioning coefficient, is critical for understanding its environmental fate and biological interactions.

| Property | Value | References |

| Water Solubility | 0.005-0.01 mg/L at 25 °C | |

| Solubility in Organic Solvents (g/L at 25 °C) | Acetone: 620Dichloromethane: 550Cyclohexanone: 515Ethyl acetate: 440Chlorobenzene: 420o-Xylene: 350Hexane: 7 | |

| Partition Coefficient (log Pₒₗ) | 5.16 - 6.94 |

Stability Profile

This compound's stability is influenced by environmental factors such as pH, light, and temperature. Understanding its degradation under various conditions is crucial for predicting its persistence and potential impact.

Hydrolytic, Photolytic, and Thermal Stability

| Stability Parameter | Conditions and Observations | References |

| Hydrolysis | Stable in neutral and acidic media (optimum stability at pH 4). It undergoes hydrolysis in strongly alkaline media (pH 12-13). The hydrolysis half-life at pH 7 and 20°C is reported to be 101 days. | |

| Photolysis | Stable to light under field conditions. Photodegradation can occur, with major products being 3-phenoxy-benzaldehyde and 3-(2,2–dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid. | |

| Thermal Stability | Thermally stable up to 220 °C. Decomposition occurs above this temperature. |

Experimental Protocols

The determination of the physicochemical and stability properties of this compound follows internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Determination of Melting Point (OECD Guideline 102)

Principle: This method involves heating the sample slowly and observing the temperature range over which it melts.

Apparatus:

-

Melting point apparatus (capillary tube method or hot stage microscope).

-

Calibrated thermometer.

Procedure:

-

A small, finely powdered sample of this compound is introduced into a capillary tube, which is then sealed at one end.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperatures at which the substance begins to melt and at which it is completely molten are recorded as the melting range.

Determination of Water Solubility (OECD Guideline 105 - Flask Method)

Principle: A saturated solution of the substance in water is prepared, and the concentration of the substance in the aqueous phase is determined after equilibration.

Apparatus:

-

Shaking flask or vessel with a stirrer.

-

Constant temperature bath.

-

Centrifuge.

-

Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography - HPLC).

Procedure:

-

An excess amount of this compound is added to a known volume of distilled water in a flask.

-

The flask is agitated in a constant temperature bath (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

The solution is then centrifuged to separate the undissolved solid.

-

A sample of the clear aqueous supernatant is carefully removed and analyzed for its this compound content using a validated analytical method like HPLC.

Determination of Partition Coefficient (n-octanol/water) (OECD Guideline 107 - Shake Flask Method)

Principle: The substance is distributed between two immiscible phases, n-octanol and water. The ratio of the concentrations in the two phases at equilibrium is the partition coefficient.

Apparatus:

-

Separatory funnels or centrifuge tubes with screw caps.

-

Mechanical shaker.

-

Centrifuge.

-

Analytical instrument for quantification (e.g., HPLC).

Procedure:

-

n-Octanol and water are mutually saturated before the experiment.

-

A known amount of this compound is dissolved in either water or n-octanol.

-

The two phases are placed in a separatory funnel or tube in a defined volume ratio.

-

The vessel is shaken vigorously for a set period to allow for partitioning, followed by a period for phase separation, which can be aided by centrifugation.

-

The concentrations of this compound in both the aqueous and n-octanol phases are determined.

-

The partition coefficient (Pₒₗ) is calculated as the ratio of the concentration in the n-octanol phase to that in the aqueous phase. The result is typically expressed as log Pₒₗ.

Hydrolysis as a Function of pH (OECD Guideline 111)

Principle: The rate of hydrolysis of the test substance is determined in sterile aqueous buffer solutions at different pH values and a constant temperature.

Apparatus:

-

Sterile reaction vessels.

-

Constant temperature incubator or water bath.

-

pH meter.

-

Analytical instrument for quantification (e.g., HPLC).

Procedure:

-

Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

-

A known concentration of this compound is added to each buffer solution.

-

The solutions are maintained at a constant temperature (e.g., 25 °C) in the dark.

-

Aliquots are taken at various time intervals and analyzed for the concentration of this compound and the formation of degradation products.

-

The rate of hydrolysis and the half-life are calculated for each pH.

Photodegradation in Water (Based on OECD Guideline 316)

Principle: The rate and pathway of photodegradation of the test substance in an aqueous system are determined under simulated sunlight.

Apparatus:

-

Photoreactor with a light source simulating natural sunlight (e.g., xenon arc lamp).

-

Quartz reaction vessels.

-

Constant temperature control system.

-

Analytical instruments (e.g., HPLC, GC-MS) for quantification and identification of parent compound and photoproducts.

Procedure:

-

A solution of this compound in sterile, buffered water is prepared in quartz vessels.

-

The vessels are exposed to continuous irradiation in the photoreactor.

-

Dark control samples are run in parallel to account for non-photolytic degradation.

-

Samples are withdrawn at different time intervals and analyzed for the concentration of this compound and its photoproducts.

-

The quantum yield and photodegradation half-life are calculated.

Thermal Stability (Based on OECD Guideline 113)

Principle: The stability of the substance is assessed at elevated temperatures over a defined period.

Apparatus:

-

Oven with precise temperature control.

-

Glass vials.

-

Analytical instrument for quantification (e.g., HPLC).

Procedure:

-

Samples of this compound are placed in glass vials.

-

The vials are heated in an oven at a specified elevated temperature (e.g., 54 °C) for a set duration (e.g., 14 days) for accelerated storage stability tests.

-

For decomposition temperature, techniques like thermogravimetric analysis (TGA) can be used, where the sample is heated at a constant rate, and its weight loss is measured as a function of temperature.

-

After the heating period, the samples are analyzed to determine the extent of degradation.

Visualizations

Degradation Pathways

The degradation of this compound in the environment primarily proceeds through hydrolysis and photolysis, leading to the cleavage of the ester linkage.

Caption: Primary degradation pathway of this compound.

Experimental Workflow for Stability Testing

A systematic approach is essential for evaluating the stability of this compound under various environmental conditions.

Caption: Workflow for this compound stability testing.

References

The Environmental Fate and Degradation of Alpha-Cypermethrin: A Technical Guide

An in-depth examination of the environmental persistence, transformation, and ultimate breakdown of the synthetic pyrethroid insecticide, alpha-cypermethrin (B165848). This guide is intended for researchers, scientists, and professionals engaged in drug development and environmental science.

This compound, a potent, broad-spectrum synthetic pyrethroid insecticide, is widely utilized in agriculture and public health to control a variety of pests.[1][2] Its application, however, necessitates a thorough understanding of its environmental behavior to mitigate potential risks to non-target organisms and ecosystems. This technical guide provides a comprehensive overview of the environmental fate and degradation pathways of this compound, focusing on its breakdown in soil, water, and through microbial and photochemical processes.

Environmental Persistence and Fate

This compound is characterized by its low aqueous solubility and a strong tendency to adsorb to soil and sediment particles, which significantly influences its environmental mobility and persistence.[1][3] While it is not expected to leach significantly into groundwater, it is considered a notable water pollutant due to its high toxicity to aquatic organisms.[3] The persistence of this compound in the environment is dictated by a combination of biotic and abiotic degradation processes.

In Soil

In the terrestrial environment, this compound is generally considered to be moderately persistent.[3] Its degradation in soil is primarily driven by microbial activity, with aerobic conditions favoring more rapid breakdown. The half-life of this compound in soil can vary widely depending on factors such as soil type, temperature, moisture content, and the microbial population present.[4]

In Aquatic Systems

In aquatic environments, the fate of this compound is complex. While it has low water solubility, it can enter water bodies through spray drift and runoff.[1] Once in the water, it tends to partition from the water column to sediment.[1] Hydrolysis can contribute to its degradation, particularly under alkaline conditions, although it is relatively stable at neutral pH.[5] Photolysis in water is not considered a major degradation pathway as this compound is stable in sunlight.[5]

Degradation Pathways

The breakdown of this compound in the environment proceeds through several key pathways, including hydrolysis, photolysis, and, most significantly, microbial degradation. These processes transform the parent molecule into various degradation products, which may have different toxicological profiles.

Hydrolysis

The primary hydrolytic degradation pathway for this compound involves the cleavage of the ester linkage.[6][7] This reaction yields two main products: 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (DCCA) and 3-phenoxybenzyl alcohol. The latter is unstable and can be further oxidized to 3-phenoxybenzaldehyde (B142659) and subsequently to 3-phenoxybenzoic acid (3-PBA).[8][9] Hydrolysis is pH-dependent, with faster degradation occurring under alkaline conditions.[5]

Caption: Hydrolytic degradation pathway of this compound.

Photodegradation

Photodegradation, or photolysis, of this compound can occur on soil and plant surfaces when exposed to sunlight.[2] This process can lead to the formation of several photoproducts, including 3-phenoxybenzaldehyde and 3-(2,2–dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid.[10] The rate of photodegradation can be influenced by the surface on which the compound is present.[10]

Caption: Photodegradation pathway of this compound.

Biodegradation

Microbial degradation is a critical pathway for the dissipation of this compound in the environment.[11] A wide variety of microorganisms, including bacteria and fungi, have been shown to degrade cypermethrin (B145020) isomers.[7][12] The primary mechanism of microbial degradation is the enzymatic hydrolysis of the ester bond by carboxylesterase enzymes.[7][13] This initial step is often followed by further metabolism of the resulting carboxylic acid and alcohol moieties. Some bacterial strains can utilize cypermethrin as a sole source of carbon and nitrogen for their growth.[7]

Caption: Microbial degradation pathway of this compound.

Quantitative Data on Degradation

The rate of this compound degradation is often expressed as a half-life (t½), which is the time required for 50% of the initial concentration to dissipate. This value can vary significantly across different environmental matrices and conditions.

| Environmental Matrix | Condition | Parameter | Value | Reference |

| Soil | Aerobic | Half-life (t½) | 28 days | [1] |

| Soil | Photodegradation (in the presence of Fe²⁺) | Half-life (t½) | 0.59 hours | [14] |

| Soil | Photodegradation (in the presence of Cd²⁺) | Half-life (t½) | 0.49 hours | [14] |

| Water | Hydrolysis (pH 7, 20°C) | Half-life (DT50) | 101 days | [5] |

| Water | Volatilization from model river | Half-life | 8 days | [15] |

| Water | Volatilization from model lake | Half-life | 65 days | [15] |

| Minimal Salt Medium | Biodegradation by Bacillus thuringiensis strain SG4 | Half-life (t½) | 6.7 days | [7] |

| Soil Slurry | Bioaugmentation with Bacillus thuringiensis strain SG4 | Degradation | 83.3% in 15 days | [7] |

| Minimal Salt Medium | Biodegradation by Lysinibacillus cresolivuorans HIS7 | Degradation of 2500 ppm | 86.9% after optimization | [16] |

| Soil | Biodegradation by Lysinibacillus cresolivuorans HIS7 | Degradation | 93.1% after 42 days | [16] |

Experimental Protocols

The study of this compound degradation involves a variety of experimental techniques to isolate and identify both the parent compound and its degradation products.

Sample Preparation and Extraction

A common procedure for extracting this compound and its metabolites from soil involves solvent extraction. For instance, soil samples can be shaken with a mixture of acetonitrile (B52724) and water.[17] The resulting extract is then concentrated and redissolved in a suitable solvent for analysis.

Analytical Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary analytical methods used for the determination of this compound and its metabolites.[13] These techniques allow for the separation, identification, and quantification of the compounds of interest with high sensitivity and specificity. For example, LC-MS/MS can be used to determine the residues of cypermethrin isomers and their metabolites in soil extracts.[17]

Microbial Degradation Studies

To investigate the role of microorganisms in the degradation of this compound, researchers often employ enrichment culture techniques.[18] This involves collecting soil from a contaminated site and incubating it in a minimal salt medium containing this compound as the sole carbon source.[19] This selective pressure encourages the growth of microorganisms capable of degrading the pesticide. Once isolated, these microbial strains can be studied for their degradation efficiency and the metabolic pathways they employ.

Caption: A generalized experimental workflow for studying the microbial degradation of this compound.

References

- 1. mda.state.mn.us [mda.state.mn.us]

- 2. benchchem.com [benchchem.com]

- 3. This compound (Ref: OMS 3004) [sitem.herts.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. waterquality.gov.au [waterquality.gov.au]

- 6. Cypermethrin | C22H19Cl2NO3 | CID 2912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Enhanced Cypermethrin Degradation Kinetics and Metabolic Pathway in Bacillus thuringiensis Strain SG4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cypermethrin Degradation Pathway [eawag-bbd.ethz.ch]

- 9. researchgate.net [researchgate.net]

- 10. Photolysis of alphacypermethrin as thin film | PDF [slideshare.net]

- 11. scispace.com [scispace.com]

- 12. Highly efficient degradation of cypermethrin by a co-culture of Rhodococcus sp. JQ-L and Comamonas sp. A-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cypermethrin toxicity in the environment: analytical insight into detection methods and microbial degradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound | C22H19Cl2NO3 | CID 93357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. epa.gov [epa.gov]

- 18. rjpbcs.com [rjpbcs.com]

- 19. Frontiers | Highly efficient degradation of cypermethrin by a co-culture of Rhodococcus sp. JQ-L and Comamonas sp. A-3 [frontiersin.org]

The Unseen Toll: A Toxicological Profile of Alpha-Cypermethrin in Non-Target Organisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Alpha-cypermethrin (B165848), a synthetic pyrethroid insecticide, is lauded for its high efficacy against a broad spectrum of agricultural and public health pests. Its mode of action primarily involves the disruption of sodium channels in the nervous system of insects, leading to paralysis and death. However, the very properties that make it an effective insecticide also raise significant concerns about its impact on non-target organisms. This technical guide provides a comprehensive overview of the toxicological profile of this compound, focusing on its effects on a range of non-target species. Through a detailed examination of quantitative toxicity data, experimental protocols, and affected signaling pathways, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to assess the environmental risks associated with this widely used pesticide.

Quantitative Toxicity Data

The toxicity of this compound varies significantly across different non-target organisms, with aquatic species and insects demonstrating the highest sensitivity. The following tables summarize the key quantitative data on the acute and chronic toxicity of this compound.

Table 1: Acute Toxicity of this compound to Non-Target Aquatic Organisms

| Species | Common Name | Endpoint (LC50) | Concentration (µg/L) | Exposure Duration | Reference |

| Paratya australiensis | Freshwater Shrimp | 96-h LC50 | 0.019 | 96 hours | [1][2] |

| Daphnia magna | Water Flea | 48-h LC50 | 0.3 | 48 hours | [3] |

| Gammarus pulex | Freshwater Amphipod | 24-h LC50 | 0.05 | 24 hours | [4] |

| Danio rerio | Zebrafish | 96-h LC50 | 1.84 - 2.20 | 96 hours | [5] |

| Oncorhynchus mykiss | Rainbow Trout | 96-h LC50 | 2.8 | 96 hours | |

| Oreochromis niloticus | Nile Tilapia | 96-h LC50 | 5.99 | 96 hours | |

| Rana arvalis | Moor Frog (Tadpole) | - | 10 (100% lethal) | - | |

| Rana nigromaculata | Dark-spotted Frog (Tadpole) | 96-h LC50 ((S)-enantiomer) | - | 96 hours |

Table 2: Chronic Toxicity of this compound to Non-Target Aquatic Organisms

| Species | Common Name | Endpoint (NOEC/LOEC) | Concentration (µg/L) | Exposure Duration | Effect | Reference |

| Ceriodaphnia dubia | Water Flea | Chronic NOEC | 0.025 | - | - | |

| Danio rerio | Zebrafish | Chronic LOEC | 0.02 | 30 days | Reproduction |

Table 3: Toxicity of this compound to Non-Target Terrestrial Invertebrates

| Species | Common Name | Endpoint | Concentration (mg/kg soil) | Effect | Reference |

| Eisenia fetida | Earthworm | LC50 | >1,000 | Mortality | |

| Enchytraeus crypticus | Potworm | LC50 | 31.4 | Mortality | |

| Folsomia candida | Springtail | LC50 | >1,000 | Mortality | |

| Helix aspersa | Garden Snail | LC50 | >1,000 | Mortality | |

| Eisenia fetida | Earthworm | NOEC | 2.51 | Reproduction | |

| Enchytraeus crypticus | Potworm | NOEC | 82 | Reproduction | |

| Apis mellifera | Honey Bee | - | 0.026 - 0.054 µ g/bee | Mortality |

Table 4: Toxicity of this compound to Non-Target Vertebrates (Mammals and Birds)

| Species | Common Name | Endpoint | Dose | Effect | Reference |

| Rat | - | Acute Oral LD50 | 57-71 mg/kg (in corn oil) | Mortality | |

| Rat | - | 28-day Oral NOAEL | 2 mg/kg/day | Maternal toxicity | |

| Birds | - | Acute Oral LD50 | Practically non-toxic | - |

Experimental Protocols

The toxicological data presented above are derived from studies that generally adhere to internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD) and the International Organization for Standardization (ISO). These protocols ensure the reproducibility and comparability of toxicity data.

Aquatic Toxicity Testing

Standardized protocols for aquatic toxicity testing, such as OECD Test Guideline 203 (Fish, Acute Toxicity Test) and OECD Test Guideline 202 (Daphnia sp. Acute Immobilisation Test) , form the basis for many of the reported LC50 values.

Key Experimental Parameters:

-

Test Organisms: Specific life stages of fish (e.g., juvenile) or invertebrates (e.g., daphnids <24 hours old) are used.

-

Exposure Conditions: Tests are conducted in reconstituted water with controlled temperature, pH, and dissolved oxygen levels. A static or semi-static renewal system is typically employed.

-

Test Concentrations: A geometric series of at least five concentrations is used to determine the concentration-response curve.

-

Duration: Acute tests for fish are typically 96 hours, while for daphnids, they are 48 hours.

-

Endpoints: The primary endpoint is mortality (for fish) or immobilization (for daphnids). Sublethal endpoints like behavioral changes can also be recorded.

Soil Invertebrate Toxicity Testing

For terrestrial ecosystems, guidelines such as ISO 11268 (Soil quality — Effects of pollutants on earthworms) and ISO 10872 (Soil quality — Effects of pollutants on the reproduction of Collembola (Folsomia candida)) are employed.

Key Experimental Parameters:

-

Test Organism: Adult earthworms (Eisenia fetida) or synchronized Collembola are commonly used.

-

Test Substrate: Artificial soil with standardized composition (e.g., sand, kaolin (B608303) clay, sphagnum peat) is used.

-

Application of Test Substance: this compound is typically dissolved in a suitable solvent and thoroughly mixed into the soil.

-

Exposure Conditions: The tests are conducted under controlled temperature, moisture, and light conditions.

-

Duration: Acute tests for earthworms are typically 14 days, while chronic reproduction tests can last for 28 or 56 days.

-

Endpoints: Acute endpoints include mortality. Chronic endpoints focus on reproduction, such as the number of juveniles produced.

Signaling Pathways and Mechanisms of Toxicity

This compound exerts its toxic effects through a variety of mechanisms, primarily targeting the nervous system but also inducing oxidative stress, endocrine disruption, and genotoxicity.

Neurotoxicity

The primary mode of action of this compound is the disruption of nerve function by targeting voltage-gated sodium channels.

Beyond its primary target, this compound can also affect other ion channels and neurotransmitter systems, including:

-

Chloride and Calcium Channels: It can interfere with the normal functioning of these channels, contributing to neuronal hyperexcitability.

-

GABAergic and Dopaminergic Systems: this compound has been shown to modulate the levels of neurotransmitters like gamma-aminobutyric acid (GABA) and dopamine, further disrupting nervous system function.

Oxidative Stress

Exposure to this compound can lead to the generation of reactive oxygen species (ROS), overwhelming the antioxidant defense systems of organisms and causing cellular damage.

Studies have demonstrated that this compound exposure can lead to increased lipid peroxidation and alterations in the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) in various non-target organisms.

Endocrine Disruption

There is growing evidence that this compound can act as an endocrine-disrupting chemical (EDC), interfering with the normal hormonal functions of vertebrates.

This compound and its metabolites have been shown to interact with androgen, estrogen, and glucocorticoid receptors, potentially leading to antagonistic or agonistic effects. This can result in altered hormone levels and gene expression, ultimately causing reproductive and developmental problems in exposed organisms.

Genotoxicity

This compound has been demonstrated to induce genotoxic effects, including DNA damage and chromosomal aberrations, in various cell types.

The genotoxic effects of this compound are thought to be mediated through both direct interaction with DNA and indirectly through the induction of oxidative stress. This can lead to DNA strand breaks, chromosomal aberrations, and the formation of micronuclei, indicating significant damage to the genetic material.

Conclusion

The data compiled in this technical guide clearly demonstrate that this compound, while an effective insecticide, poses a significant toxicological risk to a wide array of non-target organisms. Its high toxicity to aquatic invertebrates and fish, coupled with its potential for neurotoxicity, oxidative stress, endocrine disruption, and genotoxicity in other species, underscores the need for careful risk assessment and management. For researchers, scientists, and drug development professionals, understanding the nuanced toxicological profile of this compound is paramount for developing safer alternatives, establishing more accurate environmental quality standards, and mitigating the unintended ecological consequences of its use. Further research is warranted to fully elucidate the long-term, sublethal effects of this pesticide and to develop more comprehensive models for predicting its environmental impact.

References

- 1. oecd.org [oecd.org]

- 2. Toxicity of the pesticide alpha‐cypermethrin to four soil nontarget invertebrates and implications for risk assessment | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 3. Toxicity of the pesticide this compound to four soil nontarget invertebrates and implications for risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

The Ascent of a Potent Insecticide: A Technical Guide to the History and Development of Alpha-Cypermethrin

A comprehensive overview for researchers, scientists, and drug development professionals on the evolution, mechanisms, and technical specifications of the pyrethroid insecticide, alpha-cypermethrin (B165848).

Introduction

This compound, a synthetic pyrethroid insecticide, stands as a significant advancement in crop protection and public health pest management. Its development is a story of scientific innovation, building upon the insecticidal properties of natural pyrethrins (B594832) to create a more potent and photostable compound. This technical guide delves into the history, chemical properties, mode of action, synthesis, and toxicological profile of this compound, providing an in-depth resource for the scientific community.

From Natural Origins to Synthetic Potency: A Historical Perspective

The journey to this compound began with the study of pyrethrins, natural insecticides extracted from the chrysanthemum flower, Tanacetum cinerariaefolium.[1] While effective, natural pyrethrins exhibited limited agricultural use due to their rapid degradation in sunlight.[1] This limitation spurred research into more stable synthetic analogues.

A pivotal breakthrough occurred in the 1970s at the Rothamsted Experimental Station in the UK, where a team led by Dr. Michael Elliott synthesized the first photostable pyrethroids, including permethrin (B1679614) in 1973 and subsequently cypermethrin (B145020) in 1974.[1][2] The key innovation in cypermethrin was the introduction of an alpha-cyano group, which significantly enhanced its insecticidal potency.[1]

Cypermethrin is a complex mixture of eight stereoisomers. Further research aimed to isolate the most biologically active isomers, leading to the development of this compound. This compound is a racemic mixture of two of the most active cis-isomers of cypermethrin, demonstrating two to three times the activity of the parent compound. It was first reported in 1983 and introduced into the European Community in 1985.

Physicochemical and Technical Properties

This compound is a crystalline powder at room temperature, characterized by its low water solubility and high octanol-water partition coefficient, indicating a lipophilic nature. These properties influence its environmental fate and bioavailability.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C22H19Cl2NO3 | |

| Molecular Weight | 416.3 g/mol | |

| Physical State | Colorless crystalline material (pure); White to pale yellow powder (technical) | |

| Melting Point | 78-81 °C | |

| Boiling Point | 200 °C | |

| Vapor Pressure | 2.3 x 10-2 mPa @ 20°C | |

| Water Solubility | 0.005-0.01 mg/L | |

| Solubility in Organic Solvents | Soluble in acetone, cyclohexanone, xylene | |

| Octanol-Water Partition Coefficient (log Kow) | 5.16 | |

| Stability | Stable in neutral and acidic media; hydrolyzes in strong alkaline media |

Table 2: Technical Specifications of this compound

| Parameter | Specification | Reference(s) |

| Purity | ≥ 95% | |

| (IR Cis) R and (IS Cis) S isomers | ≤ 3.5% | |

| Trans isomers | ≤ 1.0% | |

| Moisture Content | ≤ 0.25% | |

| Alkalinity (as NaOH) | ≤ 0.25% |

Mode of Action: A Potent Neurotoxin

This compound, like other pyrethroids, is a potent neurotoxin that targets the voltage-gated sodium channels in the nervous systems of insects. Its primary mode of action involves the following steps:

-

Binding to Sodium Channels: this compound binds to a specific site on the alpha-subunit of the voltage-gated sodium channel.

-

Delayed Channel Closure: This binding prolongs the open state of the sodium channel, delaying its inactivation.

-

Persistent Sodium Influx: The delayed closure leads to a persistent influx of sodium ions into the neuron.

-

Hyperexcitation and Paralysis: This sustained depolarization results in hyperexcitation of the nervous system, leading to muscle spasms, paralysis, and ultimately, the death of the insect.

The presence of the alpha-cyano group classifies this compound as a Type II pyrethroid, which typically causes a more prolonged and severe effect on sodium channels compared to Type I pyrethroids.

Synthesis and Manufacturing

The commercial production of this compound typically involves the enrichment of the most active isomers from a technical mixture of cypermethrin. This is often achieved through a process of isomerization and crystallization.

Experimental Protocol: Synthesis of this compound from Technical Grade Cypermethrin

Objective: To enrich the this compound isomers from a technical grade cypermethrin mixture.

Materials:

-

Technical grade cypermethrin

-

n-Hexane (or other suitable alkane solvent)

-

Guanidine (B92328) carbonate (catalyst for epimerization)

-

This compound seed crystals

-

Acetic acid solution (for neutralization)

Procedure:

-

Dissolution: Dissolve technical grade cypermethrin in n-hexane.

-

Isomerization: Heat the solution to approximately 45°C with stirring. After cooling to room temperature, add guanidine carbonate as a catalyst for epimerization at around 15°C. Introduce seed crystals of this compound to initiate crystallization.

-

Crystallization: Maintain the temperature at 15°C for 24 hours. Gradually cool the mixture to 13°C for another 24 hours, and then to 11°C for 48 hours to promote crystallization of the desired isomers.

-

Isolation: After the reaction is complete, add more alkane solvent and cool the mixture to 5°C for 24 hours to complete the crystallization process.

-

Purification: Filter the crystals and wash them. The resulting material can be neutralized with a dilute acetic acid solution, followed by washing with water to remove any remaining catalyst and impurities. The solvent is then removed under vacuum to yield the enriched this compound.

Toxicological Profile

The toxicity of this compound varies significantly across different species. While highly effective against insects, it also presents a toxicological risk to non-target organisms, particularly aquatic life and mammals.

Table 3: Acute Toxicity of this compound

| Species | Route | LD50 (mg/kg body weight) | Vehicle | Reference(s) |

| Rat (male) | Oral | 80-400 | Corn oil | |

| Rat | Oral | > 5000 | Aqueous suspension | |

| Mouse | Oral | 35 | Corn oil | |

| Rabbit | Dermal | > 2000 | - |

Table 4: Ecotoxicity of this compound

| Organism | Test | LC50/EC50 | Exposure Time | Reference(s) |

| Rainbow Trout (Oncorhynchus mykiss) | Acute | 2.8 µg/L | 96 hours | |

| Daphnia magna (Water Flea) | Acute | 0.1-0.3 µg/L | 48 hours | |

| Honey Bee (Apis mellifera) | Acute Contact | 0.049 µ g/bee | 48 hours |

Table 5: No-Observed-Adverse-Effect-Level (NOAEL)

| Species | Study Duration | NOAEL | Endpoint | Reference(s) |

| Rat | 90 days | 2.5 mg/kg bw/day | Systemic toxicity | |

| Dog | 1 year | 2.5 mg/kg bw/day | Systemic toxicity |

Environmental Fate and Residue Analysis

This compound is moderately persistent in soil and can persist in water. Its strong adsorption to soil particles limits its potential for leaching into groundwater.

Experimental Protocol: Determination of this compound Residues in Soil

Objective: To extract and quantify this compound residues from soil samples.

Materials:

-

Soil sample

-

Formic acid

-

Water (HPLC grade)

-

LC-MS/MS system

Procedure:

-

Extraction: Extract a 5 g soil sample by shaking with 50 mL of 0.1% formic acid in acetonitrile.

-

Concentration: Take an aliquot of the extract, evaporate it to dryness, and re-dissolve the residue in a mixture of acetonitrile and water with 0.1% formic acid (50:50, v/v).

-

Analysis: Analyze the prepared sample using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system to identify and quantify the this compound residues.

Development of Insect Resistance

The extensive use of this compound has led to the development of resistance in various insect populations. Understanding the mechanisms of resistance is crucial for developing effective resistance management strategies. The primary mechanisms of resistance include:

-

Target-site insensitivity: Mutations in the voltage-gated sodium channel gene can reduce the binding affinity of this compound.

-

Metabolic resistance: Increased activity of detoxification enzymes, such as cytochrome P450 monooxygenases and esterases, can lead to the rapid breakdown of the insecticide.

-

Reduced penetration: Changes in the insect's cuticle can slow the absorption of the insecticide.

Conclusion

This compound represents a significant milestone in the development of synthetic pyrethroid insecticides. Its high efficacy and broad-spectrum activity have made it an invaluable tool in modern agriculture and public health. However, its toxicological profile and the emergence of insect resistance necessitate careful and informed use. This technical guide provides a foundational understanding of the history, chemistry, and biological interactions of this compound, serving as a valuable resource for ongoing research and the development of sustainable pest management strategies.

References

- 1. Development of this compound resistance and its effect on biological parameters of yellow fever mosquito, Aedes aegypti (L.) (Diptera: Culicidae) | Semantic Scholar [semanticscholar.org]

- 2. Insights into insecticide-resistance mechanisms in invasive species: Challenges and control strategies - PMC [pmc.ncbi.nlm.nih.gov]

alpha-cypermethrin molecular structure and chemical properties

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Alpha-Cypermethrin (B165848)

Introduction

This compound is a synthetic pyrethroid insecticide renowned for its high efficacy against a broad spectrum of chewing and sucking insects in agriculture and public health.[1][2] As a non-systemic insecticide, it acts via contact and stomach action, targeting the central and peripheral nervous systems of insects.[1][2] Chemically, this compound is a specific, enriched isomeric formulation of cypermethrin, which itself is a mixture of eight stereoisomers.[3][4] This enrichment results in a product that is two to three times more active than standard cypermethrin, allowing for lower application rates while enhancing insecticidal potency.[4][5] This guide provides a detailed examination of its molecular structure and core chemical properties, intended for researchers, scientists, and professionals in drug and pesticide development.

Molecular Structure and Identification

This compound is distinguished by its precise stereochemistry. The molecule has three chiral centers, leading to eight possible stereoisomers in the parent compound, cypermethrin.[3][4] this compound is specifically a racemate of the two most insecticidally active cis-isomers.[3][6]

IUPAC Name: A racemate comprising (S)-α-cyano-3-phenoxybenzyl (1R,3R)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-carboxylate and (R)-α-cyano-3-phenoxybenzyl (1S,3S)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-carboxylate.[6]

CAS Registry Number: 67375-30-8[2][7][8]

Molecular Formula: C₂₂H₁₉Cl₂NO₃[6][7][8]

Molecular Weight: 416.3 g/mol [6][7]

Stereochemistry

Cypermethrin is a mixture of eight stereoisomers.[9] this compound is an enriched formulation containing a racemic mixture of two specific enantiomers: the (1R, cis, αS) and (1S, cis, αR) isomers.[3][10] These are recognized as being responsible for the majority of the insecticidal activity.[3] This isomeric specificity is crucial to its enhanced biological potency compared to the unresolved mixture of cypermethrin.[4][11]

Caption: General Molecular Structure of this compound.

Caption: Relationship between Cypermethrin and its Isomeric Formulations.

Chemical and Physical Properties

The physical and chemical properties of this compound are critical to its application, environmental fate, and toxicological profile. The technical product is a crystalline powder, though it can also appear as a viscous yellowish-brown semisolid mass.[7][12] It possesses a weak aromatic odor.[2][7]

| Property | Value |

| Physical State | White to pale yellow powder; colorless crystalline solid.[2][7] |

| Melting Point | 78-81 °C.[7][12]; 80.5 °C.[13][14]; 81.5 °C (pure material).[6] |

| Boiling Point | 200 °C at 0.07 mm Hg (9.3 Pa).[6][7] Decomposes before boiling at atmospheric pressure.[1] |

| Density | 1.28 g/mL at 20-22 °C.[2][7] |

| Vapor Pressure | 1.7 x 10⁻⁷ mm Hg (170 nPa) at 20 °C.[7][13] |

| Water Solubility | 0.005 - 0.01 mg/L at 25 °C.[7][10][13][14] Practically insoluble.[2] |

| Solubility in Organic Solvents | At 25 °C (g/L): Acetone (620), Dichloromethane (550), Cyclohexanone (515), Ethyl Acetate (440), Chlorobenzene (420), o-Xylene (350), Hexane (7).[7][13][14] Soluble in chloroform (B151607) and toluene; slightly soluble in methanol.[7][12] |

| Octanol-Water Partition Coefficient (log Kₒw) | 6.94.[7] (A value of 5.16 is also reported).[13][14] |

| Stability | Stable to light and heat (thermally stable up to 220 °C).[2][13] It is stable under acidic and neutral conditions (optimal at pH 4) but hydrolyzes in strongly alkaline media.[6][12][13] |

Experimental Protocols

The determination of the chemical properties listed above relies on standardized experimental methodologies, often following guidelines from organizations like the OECD (Organisation for Economic Co-operation and Development).

Determination of Melting Point

-

Principle: The melting point is determined by heating a small, finely ground sample and observing the temperature range over which the substance transitions from a solid to a liquid.

-

Methodology (Capillary Method - OECD Guideline 102):

-

A small amount of the dried, powdered this compound is packed into a capillary tube.

-

The tube is placed in a heated block or oil bath apparatus equipped with a calibrated thermometer or thermocouple.

-

The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

-

Measurement of Solubility

-

Principle: Solubility is determined by creating a saturated solution of the substance in a given solvent at a constant temperature and then measuring the concentration of the dissolved substance.

-

Methodology (Flask Shaking Method - OECD Guideline 105):

-

An excess amount of this compound is added to a flask containing the solvent (e.g., water, acetone, hexane).

-

The flask is sealed and agitated (e.g., shaken or stirred) in a constant temperature bath (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, the mixture is allowed to settle, and the undissolved solid is separated from the solution by centrifugation or filtration.

-

The concentration of this compound in the clear supernatant or filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-